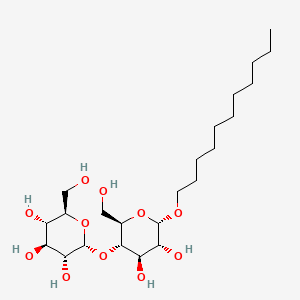

Undecyl a-D-maltopyranoside

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-BFNKVOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659191 | |

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168037-13-6 | |

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analytical Characterization for Research Applications

Advanced Synthetic Routes for Stereoselective Production of α-Maltopyranosides

The synthesis of alkyl maltopyranosides, including undecyl α-D-maltopyranoside, requires precise control to achieve the desired α-anomeric configuration, which can be crucial for its performance in certain biological applications. nih.gov Glycosylation reactions are central to this process, and various strategies have been developed to ensure high stereoselectivity.

One common approach involves the use of a glycosyl donor, such as a maltosyl halide or triflate, and an alcohol, in this case, undecanol. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar moiety, the type of promoter or catalyst used, and the reaction conditions. For instance, the use of a participating protecting group at the C-2 position of the glucose unit can favor the formation of the β-anomer, while non-participating groups are often employed to achieve the α-anomer.

Lewis acids, such as bismuth(III) triflate, have been utilized to catalyze the O-glycosidation of 1-C-alkyl-D-glucopyranosides, demonstrating a method for forming the glycosidic bond with α-stereoselectivity. semanticscholar.org Another strategy involves the use of 1-thio-ethyl-hepta-o-benzoyl-β-D-maltose as a glycosyl donor in the presence of N-iodosuccinimide and silver trifluoromethanesulfonate, which has been shown to yield the pure β-anomer of a branched-chain maltoside. nih.gov While this specific example produced the β-anomer, modifications of such synthetic routes are a key area of research for achieving α-selectivity.

Enzymatic synthesis presents an alternative, often highly stereoselective, method. Lipases, for example, have been used in the acylation of alkyl glycosides, demonstrating the potential for biocatalytic approaches in the synthesis of sugar-based surfactants. google.com Although not a direct glycosylation, these enzymatic methods highlight the trend towards greener and more specific synthetic strategies in carbohydrate chemistry. The precise adaptation of these methodologies is essential for the efficient and stereoselective production of undecyl α-D-maltopyranoside for research purposes.

Purity Assessment and Anomeric Ratio Determination in Research-Grade Preparations

The purity and anomeric composition of undecyl α-D-maltopyranoside are critical parameters that can significantly impact its performance in research applications, particularly in the sensitive field of membrane protein structural biology. High-purity preparations are essential to avoid interference from contaminants that could affect protein stability or crystallization.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of undecyl α-D-maltopyranoside preparations. anatrace.commoleculardimensions.commoleculardimensions.comanatrace.comanatrace.com This method separates the target compound from any unreacted starting materials, byproducts, or degradation products. Research-grade products typically exhibit a purity of ≥99% as determined by HPLC analysis. anatrace.commoleculardimensions.commoleculardimensions.comanatrace.comanatrace.commoleculardimensions.com Other analytical techniques that may be employed include Gas Chromatography (GC), with some standards requiring ≥90% purity. sigmaaldrich.com

Anomeric Ratio Determination: The anomeric configuration (α or β) refers to the stereochemistry at the anomeric carbon (C-1 of the glucopyranose ring). wikipedia.org The ratio of α to β anomers is a crucial quality control parameter. While both anomers can be effective detergents, certain applications may benefit from a specific anomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the anomeric configuration. creative-proteomics.com The chemical shift of the anomeric proton (H-1) is characteristically different for α and β anomers. Typically, the anomeric proton of an α-glycoside resonates at a lower field (higher ppm value) compared to the corresponding β-glycoside. creative-proteomics.com For example, in D-glucopyranose, the α-anomeric proton appears around 5.1 ppm, while the β-anomeric proton is observed around 4.5 ppm. creative-proteomics.com Similarly, 13C NMR spectroscopy can distinguish between anomers based on the chemical shift of the anomeric carbon. researchgate.net

HPLC can also be used to separate and quantify the anomeric ratio. anatrace.commoleculardimensions.comanatrace.comanatrace.com For products specified as "high alpha," the percentage of the α-anomer is typically greater than 94%. anatrace.com In contrast, some preparations may have a very low α-anomer content, below 0.2%. anatrace.com The interconversion between anomers, a process known as mutarotation, can occur in solution, leading to an equilibrium mixture. wikipedia.org

The table below summarizes the typical specifications for research-grade undecyl α-D-maltopyranoside.

| Parameter | Method | Specification | References |

| Purity | HPLC | ≥ 99% | anatrace.commoleculardimensions.commoleculardimensions.comanatrace.comanatrace.commoleculardimensions.com |

| Purity | GC | ≥ 90% | sigmaaldrich.com |

| Anomeric Ratio (α) | HPLC | > 94% (High Alpha) | anatrace.com |

| Anomeric Ratio (α) | HPLC | < 2% (Low Alpha) | anatrace.com |

Micellar Property Characterization Relevant to Biochemical Experimentation

The utility of undecyl α-D-maltopyranoside in biochemical research, particularly in the study of membrane proteins, is intrinsically linked to its ability to form micelles in aqueous solutions. The characterization of these micellar properties, including the critical micelle concentration (CMC), aggregation number, and micelle size, is crucial for optimizing experimental conditions.

Critical Micelle Concentration (CMC) Determination and its Research Implications

The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. ttuhsc.edu Below the CMC, the detergent exists primarily as monomers in solution. As the concentration increases to and above the CMC, the formation of micelles becomes significant.

The CMC of undecyl α-D-maltopyranoside is typically determined by monitoring a physical property of the solution that changes abruptly upon micelle formation. A common method involves the use of a fluorescent dye, such as 8-anilino-1-naphthalene-sulfonic acid (ANS), whose fluorescence quantum yield increases significantly when it partitions into the hydrophobic core of the micelles. rsc.orgresearchgate.net By plotting the fluorescence intensity against the detergent concentration, the CMC can be identified as the break point in the curve. rsc.orgresearchgate.net Surface tension measurements are also used, where the CMC is the concentration at which the surface tension of the solution reaches a plateau. nih.gov

The reported CMC value for undecyl α-D-maltopyranoside is approximately 0.58 mM or 0.029% (w/v) in water. moleculardimensions.commoleculardimensions.comttuhsc.edumdpi.com It is important to note that the CMC can be influenced by factors such as temperature, pH, and the presence of salts in the buffer. For instance, the CMC of the related compound, n-undecyl-β-D-maltopyranoside, is 0.17 mM in water but decreases to 0.12 mM in the presence of 0.2 M NaCl. fishersci.pt

Research Implications of CMC:

The CMC is a critical parameter for the solubilization of membrane proteins. To effectively extract a membrane protein from its native lipid bilayer, the detergent concentration must be significantly above its CMC. At these concentrations, the detergent micelles can encapsulate the hydrophobic transmembrane domains of the protein, forming a protein-detergent complex that is soluble in aqueous solution.

Furthermore, the CMC is important for maintaining the stability and activity of the solubilized protein during purification and subsequent biochemical and structural studies. fishersci.pt Working at concentrations well above the CMC ensures that there are sufficient micelles to keep the protein in a soluble and stable state, preventing aggregation and precipitation. The choice of detergent and its working concentration relative to the CMC can therefore have a profound impact on the success of membrane protein research.

| Compound | CMC (mM) | CMC (% w/v) | Conditions | References |

| n-Undecyl-α-D-maltopyranoside | ~0.58 | ~0.029 | in water | moleculardimensions.commoleculardimensions.comttuhsc.edumdpi.com |

| n-Undecyl-β-D-maltopyranoside | 0.17 | 0.009 | in water | fishersci.pt |

| n-Undecyl-β-D-maltopyranoside | 0.12 | 0.006 | in 0.2 M NaCl | fishersci.pt |

Aggregation Number and Micelle Size Characterization for Protein Solubilization Studies

The aggregation number refers to the average number of detergent monomers that assemble to form a single micelle. moleculardimensions.comfishersci.pt For n-undecyl-β-D-maltopyranoside, the aggregation number is reported to be around 71 in a solution containing 100 mM NaCl and 20 mM HEPES at pH 7.5, with an average of 98 and a range of 70 to 140 being cited elsewhere. anatrace.comfishersci.pt A more recent study suggests an aggregation number of 106 for undecyl maltoside based on an exponential dependence on alkyl chain length. rsc.org

The micelle molecular weight is a direct consequence of the aggregation number and the molecular weight of the detergent monomer. For undecyl α-D-maltopyranoside (molecular weight ~496.6 g/mol ), a micelle with an aggregation number of 106 would have a molecular weight of approximately 52.6 kDa. Another source reports a micelle molecular weight of about 50 kDa. mdpi.comfishersci.pt

The size of the micelle , often expressed as the hydrodynamic radius, is another important parameter. This can be determined using techniques like dynamic light scattering (DLS). iucr.org The size of the micelle is critical in the context of protein solubilization because the micelle must be large enough to encapsulate the hydrophobic transmembrane domains of the target protein.

| Parameter | Value | Conditions | References |

| Aggregation Number | ~71 | 100 mM NaCl, 20 mM HEPES pH 7.5 | anatrace.com |

| Aggregation Number | 98 (average), 70-140 (range) | Not specified | fishersci.pt |

| Aggregation Number | 106 | Based on modeling | rsc.org |

| Micelle Molecular Weight | ~50,000 g/mol (50 kDa) | Not specified | mdpi.comfishersci.pt |

Fundamental Interactions with Biological Macromolecules and Assemblies

Molecular Mechanisms of Biological Membrane Disintegration and Protein Extraction

The solubilization of biological membranes by Undecyl α-D-maltopyranoside is a critical first step for the extraction and subsequent study of integral membrane proteins. This process is driven by the amphipathic nature of the detergent, which possesses both a hydrophilic maltose (B56501) headgroup and a hydrophobic undecyl alkyl chain. mdpi.com The molecular mechanism begins with the partitioning of detergent monomers from the aqueous solution into the lipid bilayer of the cell membrane.

As the concentration of Undecyl α-D-maltopyranoside increases, the integrity of the membrane is progressively disrupted. The detergent molecules insert themselves between the lipid molecules, weakening the hydrophobic interactions that are fundamental to the stability of the lipid bilayer. cusabio.com This leads to the formation of mixed micelles, which are small, soluble aggregates containing lipids, detergent molecules, and the membrane proteins themselves.

The extraction of a specific membrane protein is achieved when the detergent molecules effectively compete with and replace the native lipid molecules that surround the protein's transmembrane domains. cusabio.com This process results in the formation of a protein-detergent complex (PDC), where the hydrophobic surfaces of the protein are shielded from the aqueous environment by a layer of detergent molecules. nih.gov The efficiency of this extraction is dependent on factors such as the concentration of the detergent, the temperature, and the specific composition of the biological membrane.

Characterization of Protein-Detergent Complex (PDC) Formation and Stability

The formation of a stable protein-detergent complex (PDC) is paramount for maintaining the native structure and function of the extracted membrane protein. nih.gov Undecyl α-D-maltopyranoside is widely utilized for this purpose due to its ability to form stable PDCs with a variety of membrane proteins. The stability of these complexes is influenced by a combination of hydrophobic and hydrophilic interactions between the detergent and the protein.

Hydrophobic Interactions at the Transmembrane Interface

The primary driving force for the formation of a stable PDC is the hydrophobic interaction between the undecyl alkyl chains of the detergent and the hydrophobic transmembrane domains of the protein. nih.gov These non-polar regions of the protein, which are naturally embedded within the lipid bilayer, are shielded from the aqueous solvent by the hydrophobic tails of the Undecyl α-D-maltopyranoside molecules. This interaction mimics the native lipid environment, thereby preserving the protein's tertiary structure. The length of the alkyl chain is a critical factor, with the eleven-carbon chain of undecyl α-D-maltopyranoside providing a balance between effective solubilization and maintaining protein stability.

Influence on Protein-Lipid Interactions within Reconstituted Systems

Reconstituted systems, such as proteoliposomes, are essential for studying the function of membrane proteins in a controlled lipid environment. Undecyl α-D-maltopyranoside plays a significant role in the preparation of these systems, influencing the final lipid composition and the protein's interaction with its lipid environment.

Role in Native Lipid Retention and Displacement during Solubilization

During the solubilization process, Undecyl α-D-maltopyranoside not only extracts the target protein but also a subset of the native lipids from the cell membrane. The specific lipids that are retained within the PDC can be crucial for the protein's stability and function. Some membrane proteins have specific lipid requirements, and the ability of a detergent to co-solubilize these lipids is a key factor in successful reconstitution. Studies have shown that detergents can differentially solubilize lipids, and the retention of certain native lipids within the detergent micelle can be essential for preserving the protein's activity. nih.gov The concentration of Undecyl α-D-maltopyranoside used during solubilization can influence the extent of lipid displacement, with higher concentrations potentially leading to a greater loss of native lipids.

Mimicry of the Lipid Bilayer Environment in Detergent Micelles

The detergent micelles formed by Undecyl α-D-maltopyranoside provide a microenvironment that mimics the hydrophobic core of the native lipid bilayer. nih.govnih.gov This mimicry is essential for maintaining the structural integrity of the transmembrane domains of the solubilized protein. The aggregation of the detergent's hydrophobic tails creates a non-polar environment that is energetically favorable for the hydrophobic amino acid residues of the protein. The size and shape of the Undecyl α-D-maltopyranoside micelle are also important factors in providing a suitable environment for the protein. This ability to create a stable, lipid-like environment is a primary reason for the widespread use of Undecyl α-D-maltopyranoside in the structural and functional characterization of membrane proteins. thermofisher.com

Applications in Membrane Protein Research and Structural Biology

Solubilization and Stabilization of Integral Membrane Proteins for Downstream Analysis

The initial and most critical step in studying integral membrane proteins is their extraction from the biological membrane in a soluble and stable form. cusabio.com Detergents are essential for this process, as they create a micellar environment that mimics the native lipid bilayer, thereby shielding the hydrophobic transmembrane domains of the protein from the aqueous solvent. cusabio.com Undecyl α-D-maltopyranoside is effective in this role, facilitating the formation of stable protein-detergent complexes that are amenable to further biochemical and structural characterization. nih.govbohrium.com The choice of detergent is crucial, as harsh conditions can lead to the removal of essential lipids associated with the protein, potentially causing inactivation.

A successful solubilization strategy aims to extract the membrane protein with a high yield while preserving its active conformation within a stable protein-detergent or protein-lipid-detergent complex. The α-anomer of undecyl maltoside (Undecyl α-D-maltopyranoside) has demonstrated positive results in stabilizing certain membrane proteins. nih.gov

Comparative Efficacy with other Alkyl Maltoside Detergents (e.g., DDM, DM)

Undecyl α-D-maltopyranoside belongs to the alkyl maltoside family of non-ionic detergents, which are widely used in membrane protein studies. mdpi.com Its efficacy is often compared with its close homologs, n-dodecyl-β-D-maltopyranoside (DDM) and n-decyl-β-D-maltopyranoside (DM). mdpi.com The primary distinction between these detergents lies in the length of their hydrophobic alkyl chains: DDM has a 12-carbon tail, Undecyl α-D-maltopyranoside has an 11-carbon tail, and DM has a 10-carbon tail. mdpi.com This variation in alkyl chain length directly influences their physicochemical properties, such as the critical micelle concentration (CMC) and the size of the micelles they form. mdpi.com

Generally, detergents with shorter alkyl chains are considered less stabilizing for membrane proteins. mdpi.com While DDM is the most commonly used detergent for both purification and crystallization of membrane proteins, Undecyl α-D-maltopyranoside serves as a valuable intermediate option. mdpi.com For some proteins, the alpha isomers of maltosides, including Undecyl α-D-maltopyranoside, have been shown to be better stabilizers than the more common beta isomers. nih.gov For instance, in a high-throughput stability screening, the alpha isomers of decyl, undecyl, and dodecyl maltoside all showed positive stabilizing effects on a particular transporter protein. nih.gov

| Detergent | Abbreviation | Alkyl Chain Length | CMC (mM) | Micelle Molecular Weight (kDa) |

|---|---|---|---|---|

| n-Dodecyl-β-D-maltopyranoside | DDM | 12 | 0.17 | ~50 |

| n-Undecyl-β-D-maltopyranoside | UDM | 11 | 0.59 | ~50 |

| n-Decyl-β-D-maltopyranoside | DM | 10 | 1.8 | ~40 |

Optimization for Diverse Membrane Protein Families and Subclasses (e.g., GPCRs, Ion Channels, Cytochrome bc1, Cytochrome b6f, ABC-transporters, P-type ATPases, CFTR)

Undecyl α-D-maltopyranoside has been successfully employed in the study of a wide array of membrane protein families. Its intermediate alkyl chain length provides a unique balance of solubilizing power and gentleness, which can be optimal for proteins that are not ideally stabilized by DDM or DM. mdpi.com It has been notably used in studies of cytochrome bc1 and cytochrome b6f complexes. mdpi.com

The selection of the appropriate detergent is highly protein-dependent, and what works for one class of membrane proteins may not be suitable for another. For example, the activity of the transporter Tytl was found to be related to the hydrocarbon chain length of maltopyranoside detergents. cusabio.com While G protein-coupled receptors (GPCRs) and ion channels are major targets of structural biology, the choice of detergent is critical for maintaining their complex structures and signaling capabilities. nih.gov Similarly, the cystic fibrosis transmembrane conductance regulator (CFTR), an ABC transporter, has been studied using alkyl maltosides. mdpi.com The ability to fine-tune the detergent environment by using compounds like Undecyl α-D-maltopyranoside is crucial for advancing the structural and functional understanding of these diverse and important protein families.

Integration into Protein Purification Methodologies

Following successful solubilization, Undecyl α-D-maltopyranoside remains a key component in the subsequent purification steps, ensuring the membrane protein stays in a soluble and stable state. huji.ac.il The goal of purification is to isolate the target protein from other cellular components to achieve a homogenous sample required for downstream applications. huji.ac.il

Utility in Affinity Chromatography and Ion-Exchange Chromatography

Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction. For membrane proteins, this often involves an engineered affinity tag (like a His-tag) on the protein that binds to a specific ligand on the chromatography resin. The presence of a non-ionic detergent like Undecyl α-D-maltopyranoside in the buffers is essential to maintain the protein's solubility and integrity throughout this process. sjsu.edu Similarly, in ion-exchange chromatography, which separates proteins based on their net charge, a non-ionic detergent is preferred as it does not interfere with the electrostatic interactions between the protein and the charged resin. sjsu.edu

Facilitation of High-Resolution Structural Determination

A highly pure and stable sample of a membrane protein is a prerequisite for determining its three-dimensional structure at high resolution using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). huji.ac.ilnih.gov The detergent used to solubilize and purify the protein plays a pivotal role in the success of these structural methods. mdpi.comnih.gov

The properties of the detergent micelle, such as its size and shape, can influence the formation of well-ordered crystals in X-ray crystallography and the quality of particle images in cryo-EM. mdpi.comnih.gov Sugar-based detergents, including the alkyl maltosides like DDM, DM, and Undecyl α-D-maltopyranoside, are dominant in the field of membrane protein structural studies, with DDM and DM being used for more than half of the deposited structures. mdpi.com The choice of detergent can significantly impact the resolution of the final structure. The ability of Undecyl α-D-maltopyranoside to stabilize a wide range of membrane proteins makes it a valuable tool in the quest for high-resolution structural information, which is fundamental to understanding their mechanisms of action. cusabio.comnih.govmdpi.com

Role in X-ray Crystallography and Crystal Growth Modulation

The determination of the atomic structure of membrane proteins by X-ray crystallography is a challenging endeavor that begins with the production of well-ordered crystals. wikipedia.org Undecyl α-D-maltopyranoside and other alkyl maltosides are instrumental in this process. Their primary function is to solubilize and stabilize integral membrane proteins (IMPs) after extraction from the cell membrane, creating a stable protein-detergent micelle (PDM). nih.gov

The properties of the detergent are critical, as it must mimic the native lipid environment to preserve the protein's structural integrity. nih.gov Non-ionic detergents like undecyl maltoside are often favored because they disrupt protein-lipid interactions without extensively denaturing the protein. The choice of detergent, including the specific anomer (α vs. β) and alkyl chain length, can significantly influence the crystallization process. The detergent micelle not only keeps the protein soluble but also becomes an integral part of the crystal lattice. The size, shape, and flexibility of the PDM affect crystal packing and the formation of crystal contacts. Therefore, screening various detergents, including Undecyl α-D-maltopyranoside, is a standard procedure in membrane protein crystallization trials to find the optimal conditions for crystal growth.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Solution NMR spectroscopy is a powerful technique for studying the structure, function, and dynamics of membrane proteins in a solution state that can approximate a native environment. nih.gov For these studies, the membrane protein must be solubilized in a detergent micelle that is small, stable, and tumbles rapidly enough in solution to yield high-resolution spectra.

Alkyl maltosides are frequently used for NMR studies. caymanchem.com The choice of detergent is critical, as the size of the protein-detergent micelle directly impacts the quality of the NMR data. nih.gov Undecyl α-D-maltopyranoside, with its intermediate alkyl chain length, forms micelles that can be suitable for NMR studies of certain membrane proteins. Researchers use NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to gain insights into the spatial proximity of protons and characterize the structure of detergent micelles and the embedded proteins. nih.govmdpi.com Furthermore, NMR diffusion experiments can be employed to measure the hydrodynamic radii of the micelles and study the binding interactions between the protein and other molecules. nih.gov By providing a stable and relatively small micellar environment, Undecyl α-D-maltopyranoside facilitates the investigation of conformational changes and dynamic behavior of membrane proteins at atomic resolution.

Sample Preparation and Optimization for Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has become a leading technique for determining the high-resolution structures of large macromolecular complexes, including membrane proteins. preprints.org A critical step in the cryo-EM workflow is the preparation of a thin, vitrified ice layer containing well-dispersed, structurally intact protein particles. nih.gov

Undecyl α-D-maltopyranoside is utilized in the initial stages of sample preparation, involving the solubilization of the target membrane protein from the lipid bilayer. preprints.org The goal is to obtain a monodisperse sample of stable protein-detergent micelles. nih.gov The properties of the detergent micelle are important; it must be large enough to accommodate the protein's transmembrane domain while being small and uniform enough to avoid significant background noise in the cryo-EM images. nih.gov The concentration of the detergent must be carefully controlled above its critical micelle concentration (CMC) to ensure the protein remains soluble without introducing an excess of empty micelles that can interfere with imaging and particle picking. nih.gov Optimization of the detergent and its concentration is a key variable in preparing high-quality grids for successful high-resolution structure determination by cryo-EM. nih.govelifesciences.org

Support for Functional Characterization in Solubilized States

Beyond structural studies, a primary goal of membrane protein research is to understand their function. Mild, non-ionic detergents like Undecyl α-D-maltopyranoside are essential for extracting these proteins while keeping them in a functionally active state. preprints.orgglycodepot.com

Preservation of Native Enzyme Activity and Binding Capabilities

A key advantage of alkyl maltosides, including Undecyl α-D-maltopyranoside, is their ability to maintain the native fold and functional state of many membrane proteins upon removal from the cell membrane. preprints.orgglycodepot.com The detergent micelle provides a hydrophobic environment for the transmembrane domains, which is crucial for preserving the protein's three-dimensional structure and, consequently, its biological activity. cusabio.com

This preservation of function is vital for subsequent characterization. For membrane enzymes, it allows for the measurement of catalytic activity and kinetic parameters. For receptors and transporters, it enables the study of ligand binding, substrate transport, and conformational changes associated with their function. The ability of Undecyl α-D-maltopyranoside to stabilize membrane proteins in a near-native state makes it a valuable tool for linking structural information to biological function. nih.gov

Development of Biochemical Assays in Detergent Micelles

Once a membrane protein has been solubilized and stabilized in Undecyl α-D-maltopyranoside micelles, a wide variety of biochemical and biophysical assays can be developed to probe its function. researchgate.net The protein-detergent micelles serve as a platform that allows the otherwise insoluble protein to be studied using solution-based techniques.

These assays can include:

Enzyme activity assays: Measuring the rate of substrate conversion to product for membrane-bound enzymes.

Ligand binding assays: Quantifying the affinity and kinetics of drugs, hormones, or other molecules binding to a receptor.

Transport assays: Reconstituting the solubilized protein into liposomes to measure the transport of ions or small molecules across a lipid bilayer.

The detergent environment must be carefully optimized for each specific assay to ensure that it does not interfere with the protein's function or the detection method. nih.gov The development of such assays in detergent micelles is a cornerstone of membrane protein research, enabling detailed mechanistic studies that would be impossible to perform on proteins embedded in their native, complex membrane environment.

Data Tables

Table 1: Physicochemical Properties of Undecyl Maltopyranoside and Related Detergents

| Detergent | Anomer | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in H₂O | Source(s) |

|---|---|---|---|---|---|

| n-Undecyl-maltopyranoside | α | - | 496.6 | ~0.58 mM (0.029%) | anatrace.com |

| n-Undecyl-maltopyranoside | β | UDM | 496.6 | ~0.59 mM (0.029%) | mdpi.comanatrace.com |

| n-Decyl-maltopyranoside | β | DM | 482.6 | ~1.8 mM (0.087%) | mdpi.com |

| n-Dodecyl-maltopyranoside | α | - | 510.6 | 0.15 mM | caymanchem.com |

Table 2: Summary of Applications in Membrane Protein Research

| Application Area | Technique | Role of Undecyl α-D-maltopyranoside | Key Considerations |

|---|---|---|---|

| Structural Biology | X-ray Crystallography | Solubilizes, stabilizes, and co-crystallizes with the protein. | Micelle properties affect crystal packing and quality. |

| NMR Spectroscopy | Creates small, fast-tumbling micelles for high-resolution studies. | Micelle size is critical for spectral quality. | |

| Cryo-Electron Microscopy | Extracts protein and provides a stable, monodisperse sample for vitrification. | Detergent concentration and micelle uniformity are key. | |

| Functional Characterization | Enzyme/Binding Assays | Preserves native protein structure and biological activity post-solubilization. | Detergent must be mild enough to not denature the protein. |

Biophysical and Biochemical Characterization Techniques for Detergent Protein Systems

Spectroscopic Approaches for Structural Integrity and Stability Assessmentrsc.orgcube-biotech.comanagnostics.comnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysisrsc.org

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides information on the proportions of α-helices, β-sheets, turns, and random coil structures within the protein.

When a membrane protein is solubilized in Undecyl α-D-maltopyranoside, CD spectroscopy can be used to verify that the detergent has not disrupted the protein's native secondary structure. For instance, a study on the SulP/SLC26 anion transporters utilized CD in the far-UV region to characterize the secondary structure and stability of the protein in the presence of n-Undecyl-β-D-Maltopyranoside. core.ac.uk The spectra of alcohol-denatured proteins, which can induce helical structures, have been extensively studied using vacuum-ultraviolet circular dichroism (VUVCD), demonstrating the technique's ability to detect changes in secondary structure content under different solvent conditions. hiroshima-u.ac.jp

Table 1: Application of CD Spectroscopy in Protein-Detergent Systems

| Protein System | Detergent | Key Finding from CD Spectroscopy |

|---|---|---|

| SulP/SLC26 anion transporters | n-Undecyl-β-D-Maltopyranoside | Characterization of secondary structure and stability. core.ac.uk |

Fluorescence Spectroscopy and Anisotropy Measurementsrsc.orgcube-biotech.comnih.gov

Fluorescence spectroscopy is a sensitive technique that can provide information about the local environment of fluorescent amino acids, primarily tryptophan and tyrosine, within a protein. Changes in the fluorescence emission spectrum or intensity can indicate conformational changes or alterations in the protein's tertiary structure upon interaction with a detergent like Undecyl α-D-maltopyranoside. unito.it

For membrane proteins, tryptophan residues are often located at the interface between the protein's transmembrane domains and the surrounding detergent micelle. nih.gov Thermal or chemical denaturation of the protein can be monitored by observing changes in the fluorescence of these intrinsic probes. nih.gov For example, a red shift in the emission maximum of tryptophan can indicate its increased exposure to the aqueous solvent, suggesting protein unfolding. unito.it

Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorophore. syr.edu When a small fluorescent ligand binds to a larger protein, its anisotropy increases. This principle can be used to study protein-ligand interactions within a detergent-solubilized system. Furthermore, changes in the anisotropy of intrinsic tryptophan residues can reflect changes in the protein's conformational dynamics and stability. syr.edu

Table 2: Fluorescence Spectroscopy Parameters for Protein Stability

| Parameter | Information Provided |

|---|---|

| Emission Maximum (λmax) | Changes in the polarity of the fluorophore's environment. unito.it |

| Fluorescence Intensity | Can indicate quenching or conformational changes. |

Light Scattering Techniques for Aggregate and Micelle Characterizationcube-biotech.comcore.ac.ukunchainedlabs.com

Light scattering techniques are fundamental for characterizing the size and aggregation state of both empty detergent micelles and protein-detergent complexes in solution. These methods are crucial for optimizing solubilization conditions and ensuring the monodispersity of the sample, which is often a prerequisite for structural studies like X-ray crystallography and cryo-electron microscopy.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius Determinationcore.ac.ukunchainedlabs.com

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. nih.gov From these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation. horiba.com

DLS is widely used to determine the size of detergent micelles. For n-alkyl-β-D-maltosides, DLS has been shown to distinguish differences in the hydrodynamic radii of micelles formed by detergents differing in their alkyl chain length by just a single methylene (B1212753) group. nih.gov Studies have reported the hydrodynamic radius of n-Undecyl-β-D-maltopyranoside (UDM) micelles to be approximately 3.1 nm. nih.gov DLS can also be applied to protein-detergent complexes to assess their size, homogeneity, and potential for aggregation. nih.gov It is important to note that the viscosity of the solution, which can be affected by the detergent concentration, is a critical parameter for accurate size determination in DLS. muser-my.com

Table 3: Hydrodynamic Radii of Alkyl Maltoside Micelles Determined by DLS

| Detergent | Abbreviation | Hydrodynamic Radius (Rh) (nm) |

|---|---|---|

| n-Nonyl-β-D-maltoside | NM | 2.6 ± 0.14 |

| n-Decyl-β-D-maltoside | DM | 2.9 ± 0.12 |

| n-Undecyl-β-D-maltopyranoside | UDM | 3.1 ± 0.07 nih.gov |

| n-Dodecyl-β-D-maltopyranoside | DDM | 3.4 ± 0.09 |

Data adapted from a study on branch-chained maltoside detergents. nih.gov

Static Light Scattering for Solubilization and Aggregation Monitoringcube-biotech.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. unchainedlabs.com This information can be used to determine the weight-averaged molecular weight of particles in solution, such as protein-detergent complexes. rug.nl

When coupled with size-exclusion chromatography (SEC-MALS), SLS becomes a powerful tool for analyzing the composition and stoichiometry of protein-detergent complexes. nih.gov This technique can separate protein-detergent complexes from empty detergent micelles and protein aggregates, allowing for the independent determination of the molecular weight of the protein and the amount of bound detergent. researchgate.net For example, SEC-MALS has been used to analyze membrane proteins purified in various detergents, providing information on their oligomeric state and the mass of the associated detergent micelle. nih.gov Monitoring the light scattering signal over time can also be used to assess the aggregation propensity of a protein under different buffer or formulation conditions. biocompare.com

Advanced Mass Spectrometry in Protein-Detergent Complex Analysisrsc.orghiroshima-u.ac.jp

Mass spectrometry (MS) has emerged as a powerful technique for the analysis of intact membrane protein complexes solubilized in detergents. nih.govkcl.ac.uk Native MS, where the protein complex is transferred into the gas phase while preserving its non-covalent interactions, allows for the direct determination of the complex's stoichiometry and the identification of bound lipids or other small molecules. researchgate.net

For successful native MS analysis of membrane protein-detergent complexes, the protein is first purified and buffer-exchanged into a volatile buffer, such as ammonium (B1175870) acetate, containing the detergent of interest, like Undecyl α-D-maltopyranoside. kcl.ac.uk The sample is then introduced into the mass spectrometer via nano-electrospray ionization (nano-ESI). In the gas phase, collisional activation is used to gently remove the detergent micelle surrounding the protein complex, allowing for the measurement of the complex's mass. nih.gov This technique has been successfully applied to determine the subunit stoichiometries of large and complex membrane protein assemblies. kcl.ac.uk Furthermore, shotgun proteomics, which involves the digestion of the protein complex followed by MS analysis of the resulting peptides, can be used to identify all protein components within the complex, including any interaction partners. nih.gov

Table 4: Compound Names

| Compound Name |

|---|

| Undecyl α-D-maltopyranoside |

| n-Undecyl-β-D-Maltopyranoside |

| n-Decyl-β-D-maltoside |

| n-Dodecyl-β-D-maltopyranoside |

| n-Nonyl-β-D-maltoside |

| Trifluoroethanol |

| Methanol |

| Ammonium acetate |

| Tryptophan |

High-Throughput Screening Methodologies for Detergent Selection

The selection of an appropriate detergent is a critical and often rate-limiting step in the structural and functional analysis of membrane proteins. nih.gov The ideal detergent must effectively extract the protein from the lipid bilayer while maintaining its native structure and stability. numberanalytics.com High-throughput screening (HTS) methodologies have been developed to rapidly evaluate large panels of detergents, enabling the identification of optimal conditions using minimal amounts of protein. nih.govnih.gov These techniques are essential for overcoming the bottleneck of finding suitable membrane mimetics for downstream applications like crystallization and biochemical assays. numberanalytics.comresearchgate.net

Differential Filtration Assays for Protein Stability and Size Information

The Differential Filtration Assay (DFA) is a high-throughput method designed to characterize the stability and relative size of membrane proteins when exchanged into a diverse panel of detergents. nih.gov This technique is particularly valuable as it requires sub-milligram quantities of purified protein and can be completed within a few hours. nih.gov The core principle of DFA involves assessing the tendency of a protein to form irreversible aggregates when transferred into a new detergent environment. nih.gov

The process begins with a purified membrane protein, typically immobilized on an affinity matrix. This protein is then aliquoted and washed with buffers containing different detergents from a screening panel, which often includes Undecyl α-D-maltopyranoside. nih.govgoogle.com After an incubation period, the protein is eluted into a collection plate. google.com The stability of the protein in the new detergent is directly related to the amount of protein that remains soluble and can be successfully eluted; unstable proteins tend to precipitate on the resin and are lost. google.com

In a study developing the DFA method, n-Undecyl-α-d-maltopyranoside was included in a panel of 94 detergents. nih.gov Its performance was quantified by the ratio of normalized dot intensities from the low and high MWCO filtrates, providing a metric for the relative size of the PDC formed with the target protein. nih.gov

| Parameter | Value | Reference |

| Detergent | n-Undecyl-α-d-maltopyranoside | nih.gov |

| Abbreviation | UDM | nih.gov |

| Normalized Low/High Ratio | 0.58 | nih.gov |

| Interpretation | The ratio is inversely proportional to the PDC size. | nih.gov |

This table presents data for n-Undecyl-α-d-maltopyranoside from a differential filtration assay on a specific membrane protein. The Low/High ratio is an indicator of the relative size of the protein-detergent complex.

Fluorescence Size Exclusion Chromatography (FSEC) for Quality Control

Fluorescence Size Exclusion Chromatography (FSEC) is a powerful and widely adopted high-throughput technique for the quality control of membrane proteins. plos.orgnih.gov It is used to rapidly assess the expression levels, solubility, and, most importantly, the monodispersity of a target protein in various detergents without the need for prior purification. nih.govshimadzu.co.kr This method is instrumental in screening for optimal detergents, like Undecyl α-D-maltopyranoside, that stabilize the protein in a folded and homogenous state suitable for structural studies. nih.govchromatographyonline.com

The FSEC methodology relies on fusing the membrane protein of interest to a fluorescent protein, most commonly Green Fluorescent Protein (GFP). shimadzu.co.kr The tagged protein is expressed in a suitable host system. Following expression, the cells are lysed, and the membranes are solubilized with a panel of different detergents. researchgate.net The crude solubilized extracts are then clarified by centrifugation and injected directly onto a size-exclusion chromatography column connected to a fluorescence detector. nih.gov

The resulting chromatogram provides a wealth of information. shimadzu.co.kr The fluorescence signal allows for specific detection of the tagged protein amidst a complex mixture of native cellular proteins. google.com The shape and position of the elution peak are indicative of the quality of the protein-detergent complex (PDC):

A sharp, symmetrical, monodisperse peak suggests that the protein is well-folded, stable, and homogenous in that specific detergent. shimadzu.co.kr

The presence of multiple peaks or a broad peak often indicates aggregation or instability of the protein. shimadzu.co.kr

The height of the peak can be used to evaluate the relative expression and solubilization efficiency. shimadzu.co.kr

By running samples solubilized in different detergents, such as Undecyl α-D-maltopyranoside, researchers can compare the FSEC profiles to identify the detergent that yields the most promising characteristics for downstream applications. nih.govresearchgate.net This high-throughput approach allows for the screening of numerous conditions in parallel, significantly accelerating the process of finding a suitable detergent. nih.gov

| Detergent Screened | FSEC Profile Observation | Interpretation |

| Undecyl α-D-maltopyranoside | Sharp, symmetrical peak with high fluorescence intensity. | Excellent solubilization and stabilization; protein is monodisperse and well-behaved. shimadzu.co.krresearchgate.net |

| Detergent X | Broad peak with a shoulder at a smaller elution volume. | Protein is present but shows signs of aggregation. shimadzu.co.kr |

| Detergent Y | A major peak corresponding to free GFP and a very small protein peak. | Poor solubilization or protein instability leading to degradation. researchgate.net |

This table provides a representative summary of potential FSEC results when screening different detergents. The quality of the FSEC peak for Undecyl α-D-maltopyranoside would be compared against other detergents to rank its effectiveness for a given target protein.

Synthetically Modified Derivatives and Analogues for Specialized Research Applications

Design and Research Applications of Branched-Chain Maltoside Analogues

A significant challenge in membrane protein structural studies is the requirement for detergents that mimic the native lipid bilayer's hydrophobic environment without denaturing the protein. nih.govresearchgate.net While traditional straight-chain maltosides like n-dodecyl-β-D-maltoside (DDM) are widely used, they are not universally optimal. nih.govnih.gov To address this, a class of branched-chain maltoside analogues has been designed and synthesized. nih.govresearchgate.net

The core design principle involves introducing short alkyl branches at the interface between the hydrophilic maltose (B56501) head group and the hydrophobic alkyl tail. nih.govresearchgate.net This modification is intended to mimic the second aliphatic chain of lipid molecules, which is thought to reduce water penetration into the micelle's interior, thereby increasing its internal hydrophobicity. nih.govresearchgate.net This enhanced hydrophobicity can lead to improved stabilization of membrane proteins compared to their straight-chain counterparts. researchgate.net

A key outcome of this branched design is the ability to customize micellar properties. nih.gov By varying the length of the primary alkyl chain and the appended branch, researchers can fine-tune the detergent's characteristics. For instance, branched-chain maltosides can form smaller micelles than straight-chain detergents of comparable hydrophobicity. nih.govresearchgate.net This is advantageous for protein crystallization, as smaller micelles can increase the likelihood of favorable protein-protein contacts necessary for forming well-ordered crystals. nih.gov

Research on the human gap junction channel protein, connexin 26 (Cx26), demonstrated the efficacy of these analogues. nih.gov Branched-chain maltosides, such as those with decyl-ethyl or undecyl-methyl branches, were as efficient as DDM in solubilizing and extracting Cx26 from membranes. nih.govresearchgate.net Moreover, these novel detergents yielded protein-detergent complexes (PDCs) with enhanced stability and, in some cases, led to the formation of crystals in different space groups than those obtained with straight-chain maltosides. researchgate.net This highlights that even a one-carbon change in the alkyl chain can have dramatic effects on stabilization and crystallization outcomes. nih.gov

The physical properties of these analogues have been systematically characterized. A shorthand notation, Mal x_y, is often used, where 'x' is the number of carbons in the primary chain and 'y' is the number of carbons in the branch. nih.gov Studies comparing these detergents show that increasing the length of either the primary chain or the branch enhances hydrophobicity. nih.gov Interestingly, adding two carbons to the branch has a similar effect on the critical micelle concentration (CMC) as extending the straight chain by one carbon. nih.gov

| Detergent | Structure Type | CMC (mM) | Hydrophobicity (k')* | Key Application Finding |

|---|---|---|---|---|

| DDM (n-dodecyl-β-D-maltoside) | Straight-Chain | 0.17 | High | Standard for solubilization; used as a benchmark. nih.govbiosynth.com |

| UDM (n-undecyl-β-D-maltopyranoside) | Straight-Chain | 0.59 | Moderate-High | Generated monoclinic crystals of Cx26. nih.govsigmaaldrich.com |

| Mal 10_2 | Branched-Chain | ~0.06 | Comparable to DDM | As efficient as DDM in solubilizing and extracting Cx26. nih.govresearchgate.net |

| Mal 11_1 | Branched-Chain | ~0.06 | Comparable to DDM | Efficiently purified Cx26 for crystallization studies. nih.govresearchgate.net |

*k' is the detergent's normalized HPLC retention factor, an indicator of hydrophobicity. nih.gov Data sourced from multiple studies. nih.govbiosynth.comsigmaaldrich.comresearchgate.net

Development and Utility of Modified Undecyl Maltopyranosides for Specific Research Probes

Beyond general stabilization, undecyl maltopyranoside and its analogues can be chemically modified to create specialized probes for advanced biochemical and biophysical research. These modifications introduce functional groups that allow for specific labeling, cleavage, or interaction studies.

One strategy involves the synthesis of ω-functionalized alkyl maltosides, such as azide (B81097) or alkyne derivatives of undecyl-β-D-maltoside. researcher.lifegoogle.com For example, 11-azido-undecyl-β-D-maltoside and 10-undecynyl-β-D-maltoside have been developed. google.com These compounds retain their detergent properties but carry a reactive group at the terminus of the alkyl chain. google.com The azide and alkyne moieties are particularly useful as they can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." google.com This allows for the covalent attachment of reporter molecules, such as fluorophores, or for linking the detergent-solubilized protein to other molecules or surfaces in a highly specific manner. google.comuchicago.edu

Another innovative approach is the development of catalytically cleavable detergents (CatCDs). acs.orgacs.org These detergents are designed with a chemically labile group, such as a propargyl or allyl group, incorporated into the hydrophobic tail. acs.orgacs.org These functional groups are stable during protein extraction and purification but can be cleaved upon the addition of a specific catalyst, typically a palladium complex. acs.orgacs.org This cleavage effectively breaks the detergent molecule, causing the micelles to disassemble and facilitating a complete and gentle exchange into a different detergent or a lipid environment for reconstitution. acs.org This method avoids issues with residual detergent that can plague traditional exchange methods like dialysis or dilution. acs.org For instance, a CatCD was used to solubilize the transporter protein MsbA, which was then successfully reconstituted into a series of other detergents for further screening after catalytic cleavage of the initial detergent. acs.orgacs.org

These functionalized derivatives transform the detergent from a passive solubilizing agent into an active tool for probing protein structure, function, and interactions, opening new avenues for membrane protein research.

Strategies for Enhancing Detergent Properties through Chemical Modification

The quest for superior detergents to handle the vast diversity of membrane proteins has driven numerous chemical modification strategies aimed at enhancing the properties of foundational molecules like undecyl maltopyranoside. nih.govrsc.org These strategies modulate the detergent's architecture to optimize the hydrophile-lipophile balance (HLB), micelle stability, and the geometry of the protein-detergent complex. nih.govrsc.orgnih.gov

Key strategies include:

Alkyl Chain Branching: As discussed previously, adding short alkyl branches near the polar head group increases hydrophobicity and can reduce micelle size, which is beneficial for protein stabilization and crystallization. nih.govresearchgate.net This mimics lipid structures and helps exclude water from the micelle core. researchgate.net

Altering Alkyl Chain Density: The density of alkyl chains within the micelle can be modulated to better shield the hydrophobic surfaces of membrane proteins. Tandem maltosides (TMGs), which feature two amphiphilic units connected by a spacer, have been modified by either shortening the spacer or inserting an additional, shorter alkyl chain between the two existing ones. nih.gov The latter approach, creating TMG-Ps, proved particularly effective at enhancing protein stability by increasing alkyl chain density in the micelle interior. nih.gov

Dendronic Architectures: To create detergents with multiple hydrophobic tails, dendronic structures have been employed. Dendronic trimaltosides (DTMs) feature a trimaltoside head group connected to a dendronic core bearing four alkyl chains. rsc.org These molecules showed enhanced stabilization for several membrane proteins, including the human β2 adrenergic receptor (β2AR), outperforming DDM. rsc.org

Novel Core Scaffolds: Moving away from a simple alkyl chain, researchers have used alternative scaffolds to link hydrophobic and hydrophilic groups. For example, 1,3,5-triazine-cored maltosides use a triazine ring as a central hub to connect a branched dimaltoside head group and two alkyl chains. nih.gov This modular design allows for fine-tuning of properties by varying the alkyl chain length and the linker used. nih.gov

Fluorination: The introduction of fluorine atoms into the alkyl chain creates sparingly fluorinated surfactants. These modifications can alter surface activity and micellar properties, offering another way to fine-tune detergent performance for specific membrane proteins. rsc.org

These diverse chemical modifications highlight a rational design approach to detergent development, moving beyond simple straight-chain alkyl glycosides to create a toolkit of specialized amphiphiles for tackling challenging problems in membrane protein science. nih.gov

| Modification Strategy | Example Compound Class | Primary Design Goal | Observed Effect on Properties |

|---|---|---|---|

| Alkyl Chain Branching | Branched-Chain Maltosides (e.g., Mal 11_1) | Increase hydrophobicity; mimic lipids | Forms smaller micelles; can enhance protein stability. nih.govresearchgate.net |

| Rigid Hydrophobic Groups | Norbornane-Based Maltosides (NBMs) | Introduce conformational preorganization | Detergent geometry impacts protein stability. nih.govacs.org |

| Increased Alkyl Chain Density | Tandem Maltosides-Propylene Spacer (TMG-Ps) | Increase packing density in micelle core | Enhanced protein stabilization. nih.gov |

| Dendronic Architecture | Dendronic Trimaltosides (DTMs) | Introduce multiple alkyl chains | Superior stabilization of GPCRs compared to DDM. rsc.org |

| Novel Core Scaffolds | 1,3,5-Triazine-Cored Maltosides (TSMs) | Create modular detergents with diverse structures | Effective stabilization for multiple transporters and GPCRs. nih.gov |

| Terminal Functionalization | 11-azido-undecyl-β-D-maltoside | Enable specific labeling/conjugation | Allows for "click chemistry" applications. google.com |

| Cleavable Linkers | Catalytically Cleavable Detergents (CatCDs) | Facilitate detergent exchange | Enables traceless removal of detergent via catalysis. acs.org |

Emerging Challenges and Future Directions in Academic Research with Undecyl α D Maltopyranoside

Strategies for Mitigating Detergent-Induced Protein Destabilization

A primary challenge in membrane protein structural biology is the tendency of detergents to destabilize the very proteins they are meant to solubilize. nih.gov While essential for extraction from the cell membrane, detergents can sometimes lead to partial unfolding or loss of function by disrupting crucial protein-lipid interactions or even inter-helix tertiary contacts. nih.govnih.gov Research has shown that the specific properties of the detergent, such as its anomeric configuration (α vs. β) and alkyl chain length, are critical.

For instance, studies comparing different maltosides have revealed that the destabilizing effect can vary with the detergent's micelle size and critical micelle concentration (CMC). For the related β-isomers, the destabilizing effect on a sample protein domain was found to decrease in the order of decyl-β-D-maltopyranoside (DM) > undecyl-β-D-maltopyranoside (UDM) > dodecyl-β-D-maltopyranoside (DDM), which corresponds to an increase in micelle size and a decrease in CMC. nih.gov Furthermore, for some integral membrane proteins, the alpha isomers of maltosides, such as Undecyl α-D-maltopyranoside (UDαM), have been identified as better stabilizers than their more commonly used β-isomer counterparts. nih.gov

Strategies to counteract destabilization include the rational selection of detergents and the use of additives. Adding lipids or cholesterol derivatives, such as cholesteryl hemisuccinate (CHS), to the detergent solution can help stabilize the protein, presumably by better mimicking the native membrane environment and satisfying specific lipid-binding sites on the protein. nih.govfishersci.pt

| Detergent | Anomer | Alkyl Chain Length | CMC (mM) | Observed Stabilizing Effect |

|---|---|---|---|---|

| Decyl Maltoside (DM) | β | 10 | 2.44 | More destabilizing than UDM and DDM for NBD1 domain nih.gov |

| Undecyl α-D-maltopyranoside (UDαM) | α | 11 | 0.58 | Identified as a positive hit for stabilizing the transporter Ij1 nih.gov |

| Undecyl β-D-maltopyranoside (UDM) | β | 11 | 0.59 - 0.67 | Intermediate destabilization effect for NBD1 domain nih.gov |

| Dodecyl α-D-maltopyranoside (DDαM) | α | 12 | 0.15 | Better stabilizer than β-isomer for proteins MdfA and Ij1 nih.gov |

| Dodecyl β-D-maltopyranoside (DDM) | β | 12 | 0.17 - 0.18 | Least destabilizing among DM, UDM, and DDM for NBD1 domain nih.gov |

Addressing Heterogeneity and Aggregation in Protein-Detergent Complexes

A monodisperse and stable protein-detergent complex (PDC) is a prerequisite for high-resolution structural studies. nih.gov However, membrane proteins in detergent solutions are often prone to forming heterogeneous populations or aggregating, which can impede crystallization and cryo-EM grid preparation. nih.gov This aggregation can result from poor solvation by the detergent, where the detergent micelle fails to adequately shield the hydrophobic transmembrane surfaces of the protein from the aqueous solvent. nih.gov

Several biophysical techniques are employed to assess the quality of PDCs. Size-exclusion chromatography (SEC), often coupled with light scattering detectors (SEC-MALS), is a powerful tool to determine the homogeneity, oligomeric state, and mass of the protein and the bound detergent micelle. mdpi.comnih.gov Dynamic light scattering (DLS) is another rapid method used to measure the hydrodynamic radius of PDCs and detect the presence of large aggregates. nih.govresearchgate.net Studies using DLS have successfully distinguished the micelle sizes of n-alkyl-β-d-maltopyranosides differing by just a single methylene (B1212753) group in their alkyl tails. researchgate.net

A systematic DLS analysis of various detergents provided hydrodynamic radii (Rh) for their micelles, offering a baseline for evaluating the size of PDCs. For Undecyl α-D-maltopyranoside, the micelle was found to have an Rh of 2.87 nm, slightly smaller than its β-isomer. iucr.org Addressing heterogeneity often involves screening a wide range of detergents to find one that yields a stable, monodisperse PDC. nih.govgoogle.com

| Detergent | Molecular Weight (g/mol) | CMC (mM) | Hydrodynamic Radius (Rh) (nm) | Polydispersity (%) |

|---|---|---|---|---|

| n-Undecyl-α-D-maltopyranoside | 496.6 | 0.58 | 2.87 ± 0.23 | 20.3 ± 4.4 |

| n-Undecyl-β-D-maltopyranoside | 496.6 | 0.59 | 3.28 ± 0.24 | 15.2 ± 2.6 |

| Data from systematic analysis by DLS. iucr.org |

Integration with Novel Membrane Mimetics for Enhanced Protein Stability (e.g., Nanodiscs, Bicelles, Amphipols)

To overcome the limitations of detergent micelles, researchers are increasingly turning to more sophisticated membrane-mimetic systems that provide a more native-like lipid bilayer environment. nih.govmdpi.com These include phospholipid nanodiscs, bicelles, and amphipols.

Nanodiscs are soluble, discoidal patches of a lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs). mdpi.comescholarship.org They offer a detergent-free environment for the embedded membrane protein, enhancing stability. mdpi.com The reconstitution process typically involves mixing the detergent-solubilized protein (for which Undecyl α-D-maltopyranoside can be used) with phospholipids (B1166683) and MSPs, followed by detergent removal. escholarship.orgnih.gov This approach has been successfully used for structural and functional studies of various membrane proteins. nih.govescholarship.org

Bicelles are another model membrane system, typically formed from a mixture of long-chain and short-chain phospholipids or detergents. nih.govttuhsc.edu They can form magnetically orientable phases useful for NMR spectroscopy and have also been adapted for protein crystallization. ttuhsc.eduresearchgate.net

Amphipols are amphipathic polymers that can wrap around the transmembrane domain of a protein, substituting the detergent and keeping the protein soluble in aqueous solutions. mdpi.commoleculardimensions.com They are known to confer high stability to membrane proteins and are particularly useful in cryo-EM. mdpi.comresearchgate.net The protein is first solubilized in a detergent like Undecyl α-D-maltopyranoside before the amphipol is added and the detergent is removed.

The integration of Undecyl α-D-maltopyranoside in the initial solubilization step is crucial for the subsequent successful reconstitution of membrane proteins into these advanced mimetics.

Computational Modeling and Simulation of Detergent-Protein Interactions for Predictive Design

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for understanding the behavior of detergents and their interactions with membrane proteins at an atomic level. nih.gov These simulations can model the self-assembly of detergents into micelles and predict how they arrange around a protein's hydrophobic surface. science.govresearchgate.net

Web-based tools like "Micelle Maker" have been developed to facilitate these studies by allowing researchers to generate equilibrated micelle structures for a wide range of lipids and detergents, including both the α- and β-anomers of undecyl-D-maltopyranoside, as direct inputs for MD simulations. nih.govacs.orgresearchgate.net Such simulations provide insights into the size, shape, and dynamics of micelles. For example, simulations have suggested that glycolipids with α-anomeric linkages, like Undecyl α-D-maltopyranoside, tend to form more spherical micelles compared to their β-counterparts, which may influence their interaction with membrane proteins. nih.gov

By combining computational modeling with experimental data, researchers can work towards a predictive understanding of detergent-protein interactions. nih.gov This knowledge can guide the rational design of new detergents and the selection of optimal conditions for stabilizing a specific membrane protein, ultimately accelerating the process of structure determination.

Expanding the Repertoire of Challenging Membrane Proteins Amenable to Undecyl α-D-Maltopyranoside-Based Research

The ultimate goal of developing and refining these biochemical tools is to enable the structural and functional characterization of increasingly complex and challenging membrane proteins. The class of undecyl maltosides has proven effective for several such targets.

For example, the β-isomer, Undecyl-β-D-maltopyranoside (UDM), was the detergent used for the purification and cryo-EM structural determination of a truncated form of the human polycystin-2 (PC2) channel, a member of the TRP channel family. nih.gov UDM has also been instrumental in the crystallization of the cytochrome b6f complex, an essential component of the photosynthetic electron transport chain. mdpi.compnas.org The use of undecyl maltosides is frequently reported in high-resolution cryo-EM studies of various channels, transporters, and receptor complexes. cambridge.orgnih.govpreprints.org

While specific high-resolution structures solved using the α-isomer are less commonly documented in initial surveys, the demonstrated stability improvements for certain proteins in UDαM suggest its potential is significant. nih.gov As screening methods become more routine and the subtle differences between anomers are increasingly appreciated, Undecyl α-D-maltopyranoside is poised to become a key tool for tackling membrane proteins that have so far resisted structural analysis, including dynamic multi-protein complexes and eukaryotic receptors.

Q & A

Q. What are the standard methods for synthesizing undecyl α-D-maltopyranoside, and how can purity be validated?

Undecyl α-D-maltopyranoside is synthesized via glycosylation reactions, typically using protected maltose donors and undecyl alcohols under acidic catalysis. Critical steps include controlling reaction temperature (e.g., 40–60°C) and solvent selection (e.g., anhydrous DMF or dichloromethane). Post-synthesis, purification involves column chromatography (silica gel, eluting with chloroform/methanol gradients) or recrystallization. Purity validation requires HPLC with evaporative light scattering detection (ELSD) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm glycosidic bond formation and alkyl chain integrity .

Q. What are the key physicochemical properties of undecyl α-D-maltopyranoside relevant to membrane protein studies?

Key properties include:

- Critical Micelle Concentration (CMC): ~0.2–0.4 mM (measured via surface tension or fluorescence probes).

- Hydrophilic-Lipophilic Balance (HLB): ~12–14, ideal for solubilizing transmembrane proteins.

- Thermal Stability: Stable up to 80°C in aqueous buffers (pH 6–8). Comparative data with other alkyl maltosides:

| Alkyl Chain Length | CMC (mM) | Micelle Size (nm) |

|---|---|---|

| Decyl | 1.5–2.0 | 4–6 |

| Undecyl | 0.2–0.4 | 3–5 |

| Dodecyl | 0.08–0.1 | 2–4 |

| Longer chains reduce CMC and micelle size, enhancing detergent efficacy for protein stabilization . |

Q. How can researchers optimize solvent conditions to enhance undecyl α-D-maltopyranoside solubility in aqueous buffers?

Solubility is maximized by:

- Using pre-warmed (50–60°C) ultrapure water.

- Adding low concentrations of co-solvents (e.g., 5% glycerol or ethylene glycol).

- Adjusting pH to 6.5–7.5 to avoid hydrolysis of glycosidic bonds. Dynamic light scattering (DLS) should monitor micelle homogeneity post-solubilization .

Advanced Research Questions

Q. How should experimental designs account for batch-to-batch variability in undecyl α-D-maltopyranoside synthesis?

Variability arises from incomplete glycosylation or residual solvents. Mitigation strategies:

- Quality Control (QC): Implement HPLC-ELSD for each batch to quantify maltose/undecyl alcohol residuals.

- Standardized Protocols: Fix reaction time (e.g., 24 hrs) and catalyst concentration (e.g., 0.1 M TMSOTf).

- Statistical Analysis: Use ANOVA to compare CMC and micelle size across batches; discard outliers exceeding ±10% deviation .

Q. What methodological approaches resolve contradictions in reported solubility data for undecyl α-D-maltopyranoside?

Discrepancies often stem from differing buffer ionic strengths or temperature controls. Researchers should:

- Replicate Conditions: Precisely document buffer composition (e.g., 20 mM Tris vs. PBS) and temperature.

- Use Orthogonal Techniques: Combine isothermal titration calorimetry (ITC) for thermodynamic profiling with DLS for aggregation analysis.

- Meta-Analysis: Compare datasets using Cohen’s d to quantify effect sizes across studies .

Q. How can advanced spectroscopic methods elucidate structural dynamics of undecyl α-D-maltopyranoside in lipid bilayers?

- Solid-State NMR: Probes detergent orientation in lipid membranes using 13C-31P correlation spectroscopy.

- Cryo-Electron Microscopy (Cryo-EM): Resolves detergent-protein interactions at near-atomic resolution.

- Neutron Scattering: Quantifies detergent distribution in mixed micelles via contrast variation. These methods require deuterated detergents or selective isotope labeling for unambiguous interpretation .

Q. What theoretical frameworks guide the selection of undecyl α-D-maltopyranoside for novel protein extraction applications?

The Hydrophobic Matching Theory predicts optimal alkyl chain length based on protein transmembrane domain thickness. For example:

- Undecyl (C11): Matches proteins with 20–25 Å hydrophobic regions (e.g., G-protein coupled receptors).

- Shorter Chains (C8–C10): Suitable for thinner membranes (e.g., bacterial transporters). Pair this with molecular dynamics simulations to predict detergent-protein binding affinities .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.